Bupropion hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Treatment of Major Depressive Disorder (MDD)

Bupropion HCl has been extensively studied for its effectiveness in treating MDD. Numerous double-blind, controlled trials have demonstrated its efficacy compared to placebo in both inpatients and outpatients with MDD []. It is considered a first-line treatment option and often used as an alternative for patients who experience side effects like weight gain and sexual dysfunction with other antidepressants like selective serotonin reuptake inhibitors (SSRIs) [].

Smoking Cessation

Bupropion HCl is a well-established aid for smoking cessation. It works by modulating dopamine and norepinephrine reuptake, reducing cravings and withdrawal symptoms []. Studies have shown that combining Bupropion HCl with behavioral counseling significantly increases long-term abstinence rates compared to placebo or using either method alone [].

Potential Applications in Other Conditions

Beyond MDD and smoking cessation, Bupropion HCl is being explored for its potential benefits in various other conditions:

- Attention Deficit/Hyperactivity Disorder (ADHD): Studies suggest Bupropion HCl may improve symptoms of ADHD in adults and children, although further research is needed to confirm its efficacy and establish guidelines for safe use in this population [].

- Seasonal Affective Disorder (SAD): Bupropion HCl has shown promise in managing symptoms of SAD, a type of depression related to seasonal changes in light exposure [].

- Bipolar Disorder: While not FDA-approved for this use, some research suggests Bupropion HCl may help manage depressive episodes in individuals with bipolar disorder [].

Bupropion hydrochloride is an aminoketone antidepressant primarily used to treat major depressive disorder and seasonal affective disorder. Unlike other antidepressants, it does not belong to the tricyclic or selective serotonin reuptake inhibitor classes, making it chemically unique. Its structure is similar to that of diethylpropion and phenylethylamines, which contributes to its distinct pharmacological profile. Bupropion hydrochloride functions primarily as a norepinephrine and dopamine reuptake inhibitor, enhancing the levels of these neurotransmitters in the brain, which are often found to be deficient in individuals suffering from depression .

Bupropion is generally well-tolerated, but it can cause side effects such as dry mouth, headache, insomnia, and agitation. In rare cases, it may increase the risk of seizures, especially in individuals with a history of seizure disorder or those taking high doses. Bupropion can also interact with other medications, so it is crucial to disclose all medications to your doctor before starting treatment.

Data on Toxicity:

- The median lethal dose (LD50) of bupropion in rats is 1400 mg/kg. This indicates moderate toxicity.

- Bupropion is not classified as a flammable or explosive material.

Limitations:

- The long-term safety profile of bupropion, particularly its neuropsychiatric effects, requires further investigation.

The synthesis can be represented in simplified terms as follows:

- Formation of 3-chloropropiophenone:

- Bromination:

- Final amination:

Bupropion hydrochloride exhibits significant biological activity as a norepinephrine and dopamine reuptake inhibitor. It is metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP2B6, leading to several active metabolites, including hydroxybupropion, which retains some antidepressant activity but is less potent than the parent compound . The pharmacokinetics of bupropion demonstrate linear kinetics following chronic administration, with peak plasma concentrations typically occurring within 1.5 to 5 hours after dosing .

Recent advancements in the synthesis of bupropion hydrochloride focus on greener chemistry approaches. Traditional methods often involve hazardous solvents like N-methylpyrrolidinone and dichloromethane. Newer methodologies replace these with safer alternatives such as Cyrene and utilize N-bromosuccinimide instead of bromine for bromination. These adaptations have significantly reduced waste generation and improved safety during synthesis .

Greener Synthesis Overview- Traditional Solvents: N-methylpyrrolidinone, dichloromethane

- Greener Alternatives: Cyrene, N-bromosuccinimide

- Waste Reduction: Approximately 92 kg per kg of product synthesized .

Bupropion hydrochloride is widely used in clinical settings for treating:

- Major Depressive Disorder

- Seasonal Affective Disorder

- Smoking Cessation: It has been approved for use as an aid in quitting smoking due to its ability to reduce cravings and withdrawal symptoms.

Additionally, it is sometimes prescribed off-label for attention-deficit hyperactivity disorder and anxiety disorders .

Bupropion hydrochloride interacts with various drugs due to its influence on neurotransmitter levels and metabolic pathways. Notably, it can affect the metabolism of drugs processed by cytochrome P450 enzymes, particularly CYP2B6. Coadministration with other medications that utilize this pathway may lead to altered plasma concentrations of either drug, necessitating careful monitoring .

Adverse effects commonly reported include agitation, insomnia, dry mouth, and increased risk of seizures at higher doses .

Bupropion hydrochloride shares structural similarities with several other compounds but maintains unique pharmacological properties. Below are some comparable compounds:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Diethylpropion | Aminoketone | Norepinephrine reuptake inhibitor | Primarily used for weight loss |

| Mirtazapine | Tetracyclic | Noradrenergic and specific serotonergic | Increases appetite; different receptor targets |

| Venlafaxine | Serotonin-norepinephrine reuptake inhibitor | Dual reuptake inhibition | More pronounced serotonin activity |

| Duloxetine | Serotonin-norepinephrine reuptake inhibitor | Dual reuptake inhibition | Also used for anxiety disorders |

Uniqueness of Bupropion Hydrochloride- Mechanism: Primarily affects dopamine and norepinephrine without significant serotonin involvement.

- Side Effects: Lower incidence of sexual dysfunction compared to many other antidepressants.

- Use Case: Effective in smoking cessation therapy alongside depression treatment.

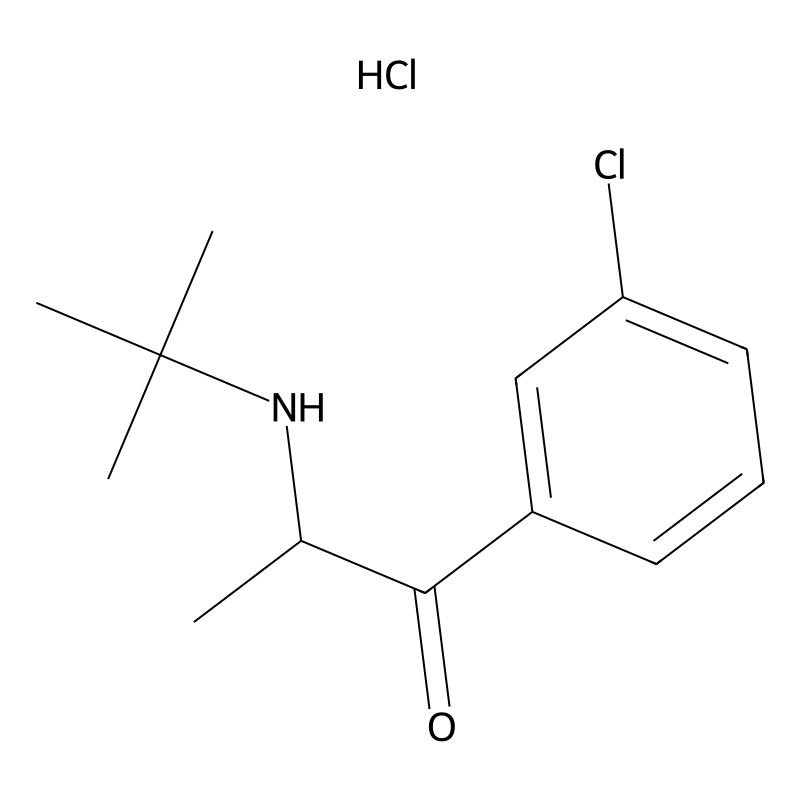

Molecular Structure and Stereochemical Considerations

Bupropion hydrochloride is chemically designated as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride, with the empirical formula C13H18ClNO- HCl and a molecular weight of 276.2 daltons [8] [27]. The compound represents the hydrochloride salt form of bupropion, an aromatic ketone that features a propiophenone backbone carrying a tert-butylamino group at position 2 and a chloro substituent at position 3 on the phenyl ring [1].

The molecular structure of bupropion hydrochloride contains one stereogenic center, resulting in the existence of enantiomeric forms [4]. The compound is typically prepared and utilized as a racemic mixture, containing equal proportions of both R and S enantiomers [31]. The stereochemical configuration significantly influences the compound's physicochemical properties and crystalline behavior [7].

The three-dimensional molecular conformation exhibits characteristic bond lengths and angles that define its structural integrity [25]. The C5–C12, N20–C14, and C22–N20 bond lengths are measured at 1.49 Å, 1.46 Å, and 1.55 Å, respectively [25]. The bond angle of C14–N20–C22 is documented at 120.12°, while the C5–C1–Cl11 bond angle measures 119.15° [25].

Physical Properties

Crystalline Morphology and Organoleptic Characteristics

Bupropion hydrochloride manifests as a white, crystalline powder with distinctive organoleptic properties [6] [27]. The compound exhibits a characteristic bitter taste and produces a sensation of local anesthesia when in contact with oral mucosa [6] [8] [27]. The powder demonstrates a slight characteristic odor that distinguishes it from other pharmaceutical compounds [30].

The crystalline nature of bupropion hydrochloride is evidenced by its well-defined polymorphic forms [7] [31]. Two distinct polymorphic forms have been characterized: Form 1 crystallizes in the monoclinic crystal system with space group P21/c, while Form 2 adopts an orthorhombic crystal system with space group Pbca [7] [31]. Form 1 exhibits unit cell parameters of a = 14.3406(3) Å, b = 8.7564(2) Å, c = 11.8801(2) Å, and β = 78.025(2)° [31]. Form 2 demonstrates different crystallographic parameters with a = 27.2853(5) Å, b = 8.7184(3) Å, c = 12.0422(3) Å, and V = 2864.7(1) ų [7].

| Property | Value | Reference |

|---|---|---|

| Appearance | Crystalline powder | [6] [27] |

| Color | White | [6] [27] |

| Taste | Bitter | [6] [8] [27] |

| Odor | Slight characteristic | [30] |

| Tactile sensation | Local anesthesia on oral mucosa | [6] [8] [27] |

Thermal Properties and Melting Point Analysis

The thermal characteristics of bupropion hydrochloride have been extensively studied using differential scanning calorimetry and thermal analysis techniques [26]. The compound exhibits a sharp endothermic melting peak at approximately 233-234°C [6] [9] [10] [14]. Differential scanning calorimetry analysis reveals a prominent melting peak at 222.83°C with an onset temperature of 213.9°C and completion at 232.2°C [26].

The melting enthalpy (ΔHfus) has been determined to be 326.92 J/g, indicating the compound's pure crystalline form [26]. The thermal behavior demonstrates characteristic endothermic transitions that confirm the structural integrity of the hydrochloride salt [26]. The compound requires storage at controlled temperatures between +2 to +8°C to maintain thermal stability [10] [14].

Flash point analysis indicates a relatively low flash point of 9°C, necessitating careful handling and storage considerations [6] [9]. The thermal degradation profile shows that the compound maintains structural stability up to its melting point, beyond which thermal decomposition occurs [26].

Solubility Profile in Pharmaceutical and Non-Pharmaceutical Solvents

Bupropion hydrochloride demonstrates high solubility in polar protic solvents and appreciable solubility in polar aprotic solvents [11]. The compound is highly soluble in water, with reported solubility values exceeding 25 mg/mL [6]. Quantitative solubility studies reveal specific solubility parameters across various pharmaceutical and non-pharmaceutical solvents [11].

In methanol, bupropion hydrochloride achieves the highest solubility at approximately 347.0 mg/mL [11]. Ethanol demonstrates good solubility characteristics with reported values of 113.1 mg/mL, though some sources indicate solubility as high as 193 mg/mL [11]. The compound shows substantial solubility in dimethyl sulfoxide at approximately 181.0 mg/mL [11].

| Solvent | Solubility (mg/mL) | Classification |

|---|---|---|

| Methanol | 347.0 | Highly soluble |

| 0.1 N Hydrochloric acid | 333 | Highly soluble |

| Ethanol | 113.1-193 | Highly soluble |

| Dimethyl sulfoxide | 181.0 | Highly soluble |

| Water | >110.8 | Highly soluble |

| Acetone | ≤1.0 | Poorly soluble |

| Ethyl acetate | ≤1.0 | Poorly soluble |

| Hexane | ≤1.0 | Poorly soluble |

| Cyclohexane | ≤1.0 | Poorly soluble |

| Diethyl ether | ≤1.0 | Poorly soluble |

The solubility profile demonstrates clear preference for polar solvents over non-polar systems [11]. Non-polar solvents including hexane, cyclohexane, ethyl acetate, and diethyl ether show minimal solubility, typically ≤1.0 mg/mL [11].

Chemical Stability Parameters

pH-Dependent Stability Profiles

The aqueous stability of bupropion hydrochloride exhibits significant pH dependency, with optimal stability observed in acidic conditions [12]. Comprehensive stability studies demonstrate that bupropion hydrochloride achieves maximum stability in aqueous solutions below pH 5 [12]. The pH-degradation profile follows well-defined kinetic patterns that have been characterized through non-linear regression analysis [12].

Degradation kinetics in aqueous solutions follow first-order reaction mechanisms [12]. The compound demonstrates inherent instability above pH 5, with degradation primarily catalyzed by hydroxide ions acting on the unionized form of bupropion [12]. Water molecules also contribute to the degradation process, though to a lesser extent than hydroxide-mediated pathways [12].

The micro- and macro-reaction constants for degradation have been established through systematic pH studies [12]. These findings have significant implications for formulation development and analytical procedures, as the compound's inherent instability above pH 5 affects therapeutic applications and storage conditions [12].

Thermal Degradation Kinetics

Thermal degradation studies reveal specific kinetic parameters that govern the decomposition of bupropion hydrochloride under elevated temperature conditions [12]. The energy of activation for decomposition in aqueous solution at pH 10.7 with ionic strength of 0.055 has been determined to be 53 kJ/mol [12].

The frequency factor for thermal decomposition is calculated as 6.43 × 10^10 s^-1, indicating the pre-exponential factor in the Arrhenius equation [12]. These kinetic parameters provide essential information for predicting stability under various thermal stress conditions [12].

Thermal analysis studies using differential scanning calorimetry confirm that thermal transitions occur within defined temperature ranges [26]. The compound maintains structural integrity up to its melting point, with thermal degradation occurring at temperatures exceeding the melting range [26].

Photochemical Stability

Photochemical stability studies reveal that bupropion hydrochloride does not directly absorb sunlight due to its ultraviolet absorbance spectrum cutting off before 300 nm [16]. This characteristic suggests limited direct photodegradation under normal solar radiation conditions [16].

However, indirect photodegradation can occur in the presence of photosensitizers such as humic acid [16]. Laboratory studies demonstrate that bupropion solutions exposed to solar simulation conditions for extended periods exhibit degradation when photosensitizers are present [16]. The half-life under specific photodegradation conditions has been determined to be approximately eleven hours [16].

Photodegradation products have been identified through liquid chromatography-mass spectrometry analysis [16]. After 16 hours of ultraviolet exposure in the presence of photosensitizers, two primary degradation products are formed: 1-(3-chlorophenyl)-1-hydroxy-2-propanone and 1-(3-chlorophenyl)-2-hydroxy-1-propanone [16].

Degradation Pathways and Structural Transformations

The degradation pathways of bupropion hydrochloride involve multiple mechanisms including hydrolysis, oxidation, and photochemical transformations [22] [24] [25]. Primary degradation occurs through hydroxylation reactions that target specific molecular sites [22]. Three monohydroxylation products have been identified with parent masses of m/z 256 and characteristic fragmentation patterns showing loss of 56 Da, corresponding to the loss of the tert-butyl group as isobutylene [22].

Metabolic transformation studies reveal the formation of hydroxylated metabolites including 4'-hydroxybupropion, threo-4'-hydroxybupropion, and erythro-4'-hydroxybupropion [25]. These transformations involve specific bond-breaking mechanisms targeting N-C, C-O, Cl-C, and aromatic ring bonds [25].

Quantum mechanical calculations using density functional theory methods have identified preferred reaction sites based on Mulliken charge distributions, bond lengths, and bond angles [25]. The nucleophilic site of the molecule is identified as N20, making it susceptible to attack by electrophilic species such as hydroxyl radicals [25].

Advanced degradation products include glucuronide conjugates formed through phase II metabolic processes [24]. These conjugation reactions produce metabolites with masses 176 Da greater than the parent compounds, indicating the addition of glucuronic acid moieties [24].

Spectroscopic Characterization

UV-Visible Absorption Spectroscopy

Ultraviolet-visible spectroscopic analysis of bupropion hydrochloride reveals characteristic absorption maxima that serve as analytical markers for identification and quantification [18] [21]. The primary absorption maximum occurs at 252 nm, which represents the optimal wavelength for analytical determinations [18].

Additional absorption wavelengths have been documented at 249 nm and dual wavelengths at 259 nm and 248 nm, depending on the analytical conditions and solvent systems employed [18] [21]. These wavelengths correspond to electronic transitions within the aromatic ketone structure of the molecule [18].

The ultraviolet absorption spectrum demonstrates that the compound does not absorb significantly beyond 300 nm, which contributes to its photochemical stability under normal solar radiation conditions [16]. The absorption characteristics are consistent with the presence of the 3-chlorophenyl chromophore and the ketone functional group [18].

Infrared Spectroscopic Analysis

Infrared spectroscopic characterization provides detailed information about the functional groups present in bupropion hydrochloride [19]. The infrared spectrum exhibits characteristic absorption bands that serve as fingerprint identifiers for the compound [19].

Key infrared absorption peaks include the N-H out-of-plane deformation at 1553 cm^-1, which corresponds to the secondary amine functionality [19]. The ketone carbonyl group produces a strong absorption at 1687 cm^-1, characteristic of the C=O stretching vibration [19]. The dialkyl amine group (R2NH) is identified by its absorption at 902 cm^-1 [19].

| Functional Group | Wavenumber (cm^-1) | Assignment |

|---|---|---|

| N-H out of plane | 1553 | Amide deformation |

| C=O stretch | 1687 | Ketone vibration |

| R2NH | 902 | Dialkyl amine |

| C-Cl stretch | 1235 | Alkyl halide |

| Aromatic C-C | 1457 | Ring vibration |

The alkyl halide C-Cl stretching vibration appears at 1235 cm^-1, confirming the presence of the chloro substituent [19]. Aromatic C-C stretching vibrations are observed at 1457 cm^-1, consistent with the phenyl ring structure [19].

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about bupropion hydrochloride [20]. Proton nuclear magnetic resonance analysis is typically conducted using deuterium oxide as solvent with tetramethylsilane as internal reference [20].

The nuclear magnetic resonance spectrum reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure [20]. The aromatic protons appear in the expected downfield region, while the aliphatic protons of the tert-butyl group and the methyl substituents appear in the upfield regions [20].

Sample preparation involves diluting the analyte to approximately 7 mg/mL in deuterium oxide containing trimethylsilylpropanoic acid for chemical shift referencing [20]. Spectral acquisition parameters include a spectral width covering -3 to 13 ppm, 90° pulse angle, and 45-second delay between pulses [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of bupropion hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and enable identification [1] [2] [23] [24]. The molecular ion peak appears at m/z 240 for the free base form, while the hydrochloride salt demonstrates different fragmentation behavior [1] [2].

The base peak in the mass spectrum occurs at m/z 184, representing a significant fragment ion [1] [2]. Additional characteristic fragment ions include m/z 166 and m/z 131, which correspond to specific structural losses from the molecular ion [1] [2].

| Ion | m/z Value | Relative Intensity | Structural Assignment |

|---|---|---|---|

| [M+H]+ | 240 | Variable | Molecular ion |

| Base peak | 184 | 100 | Major fragment |

| Fragment | 166 | 70-80 | Secondary fragment |

| Fragment | 131 | 25-65 | Tertiary fragment |

Multiple reaction monitoring transitions have been established for analytical applications, with the primary transition being m/z 240 → 183 [23]. The fragmentation pathway involves loss of the tert-butyl group (56 Da) as isobutylene, which is a characteristic fragmentation pattern for this structural class [22] [24].

Classical Synthetic Routes

Bromination of m-Chloropropiophenone

The bromination of m-chloropropiophenone represents the critical first step in bupropion hydrochloride synthesis, with various methodologies demonstrating significant differences in efficiency, safety, and environmental impact. Traditional batch processes employ liquid bromine as the brominating agent, achieving high yields but presenting substantial safety and environmental challenges [1] [2].

Conventional Batch Bromination

The standard batch bromination protocol involves dissolving m-chloropropiophenone (5.01 g, 29.7 mmol) in dichloromethane (60 mL), followed by dropwise addition of liquid bromine (1.70 mL, 32.6 mmol, 1.1 equivalents) over 10 minutes at room temperature [1]. The reaction proceeds for an additional 30 minutes before quenching with saturated potassium carbonate solution. This methodology consistently yields 2-bromo-1-(3-chlorophenyl)propan-1-one in 87% yield with greater than 99% conversion [1].

The reaction mechanism proceeds through an α-hydrogen abstraction pathway, where bromine generates a brominium ion intermediate that subsequently abstracts the α-proton adjacent to the carbonyl group. The resulting enolate anion attacks the brominium species, forming the desired α-bromoketone product [2].

Alternative Brominating Systems

Industrial investigations have explored alternative brominating agents to address the hazardous nature of liquid bromine. The ammonium bromide/oxone system represents one such approach, utilizing in-situ generation of bromine species through oxidation of bromide ions [1]. However, this methodology suffers from significant limitations, including precipitation-induced reactor fouling and reduced conversion rates of approximately 50% [1].

The polymer-supported pyridinium tribromide system has emerged as a superior alternative, demonstrating enhanced safety profiles while maintaining high reactivity [1]. This solid-phase brominating agent eliminates the need for liquid bromine handling while achieving 98% conversion and 81% isolated yield. The polymer support facilitates easy separation and potential regeneration, contributing to improved process sustainability [1].

Nucleophilic Substitution with tert-Butylamine

The nucleophilic displacement of the α-bromine by tert-butylamine constitutes the second critical transformation in bupropion synthesis. This reaction typically proceeds through an SN2 mechanism, with the nucleophilic amine attacking the electrophilic carbon bearing the bromine substituent [2] [3].

Reaction Parameters and Optimization

Standard batch conditions employ 2-bromo-1-(3-chlorophenyl)propan-1-one (6.40 g, 25.9 mmol) dissolved in acetonitrile (53 mL) with tert-butylamine (8.4 mL, 79.5 mmol, 3.1 equivalents) at 95°C for 4 hours [1]. The substantial excess of tert-butylamine serves multiple functions: driving the equilibrium toward product formation, compensating for competing elimination reactions, and ensuring complete consumption of the electrophilic starting material [1].

The choice of solvent significantly influences reaction efficiency and product formation. Comprehensive solvent screening studies have revealed that acetonitrile provides optimal balance between substrate solubility, reaction rate, and product stability [1]. Alternative solvents including methanol, dichloromethane, and mixed aqueous systems generally result in lower yields or product decomposition [1].

Mechanistic Considerations

The tert-butyl substituent on the amino group renders it less nucleophilic than typical secondary amines due to steric hindrance effects [4]. This reduced nucleophilicity necessitates elevated temperatures and extended reaction times to achieve acceptable conversion rates. The bulky tert-butyl group also provides protection against over-alkylation reactions that could lead to quaternary ammonium salt formation [4].

Temperature optimization studies demonstrate that reactions below 80°C proceed slowly with incomplete conversion, while temperatures exceeding 100°C promote decomposition of the desired bupropion product [1]. The optimal temperature range of 90-95°C represents a compromise between reaction rate and product stability [1].

Salt Formation and Crystallization Techniques

The conversion of free base bupropion to its hydrochloride salt represents the final step in the synthetic sequence, with crystallization techniques playing crucial roles in product purity and pharmaceutical compliance [1] [5].

Standard Salt Formation Protocol

The conventional salt formation procedure involves suspending free base bupropion (1.24 g, 5.17 mmol) in diethyl ether (103 mL, 0.05 M concentration) followed by cooling to 0°C [1]. Dropwise addition of 2.0 M hydrogen chloride in diethyl ether solution (5.2 mL, 10.4 mmol, 2.0 equivalents) initiates precipitation of the hydrochloride salt. Overnight storage at 4°C promotes complete crystallization, yielding bupropion hydrochloride as a white crystalline solid in 95% yield [1].

Crystallization Optimization

Solubility studies of bupropion hydrochloride across various solvents reveal highest solubility in polar protic solvents including methanol (~347 mg/mL), ethanol (~113 mg/mL), and water (~111 mg/mL) [1]. Aprotic solvents including ethyl acetate, hexane, and cyclohexane demonstrate minimal solubility (≤1 mg/mL), making them suitable for crystallization applications [1].

The crystallization process from ethyl acetate involves dissolving crude bupropion hydrochloride in pre-heated ethyl acetate (60°C), followed by activated carbon treatment for decolorization and subsequent cooling to ambient temperature [1]. This methodology produces high-purity crystalline material with HPLC purity exceeding 99.9% [3].

Polymorphic Considerations

Bupropion hydrochloride exhibits polymorphic behavior, with multiple crystal forms identified through X-ray powder diffraction studies [6] [7]. Form I and Form II represent the most common polymorphs encountered during commercial production, with thermal treatment potentially inducing phase transitions between forms [6]. Understanding polymorphic behavior is crucial for ensuring consistent pharmaceutical properties and regulatory compliance [7].

Green Chemistry Innovations

Sustainable Solvent Systems (Cyrene and Ethyl Acetate)

The implementation of sustainable solvent systems represents a fundamental advancement in green bupropion synthesis, addressing environmental and safety concerns associated with traditional synthetic methodologies [8] [9].

Cyrene as NMP Replacement

Cyrene (dihydrolevoglucosenone) has emerged as a revolutionary bio-based solvent for pharmaceutical synthesis applications [10] [11]. This renewable solvent, derived from cellulose through a two-step synthetic process, demonstrates comparable physicochemical properties to N-methylpyrrolidinone while exhibiting superior environmental and safety profiles [10].

The substitution of NMP with Cyrene in bupropion synthesis involves dissolving the brominated intermediate in Cyrene (2.5 mL) combined with tert-butylamine (2.5 mL) at 55-60°C for 20 minutes [8]. This methodology achieves comparable yields to traditional NMP-based processes while eliminating reproductive toxicity concerns and REACH regulatory restrictions [8] [12].

Cyrene's physical properties include a boiling point of 227°C, density of 1.25 g/mL, and high miscibility with water, facilitating efficient recovery through aqueous work-up procedures [10]. Life cycle assessment studies demonstrate that Cyrene exhibits 99% biodegradability within 14 days, classifying it as "practically non-toxic" according to Global Harmonized System standards [10].

Ethyl Acetate Implementation

Ethyl acetate serves as an environmentally benign replacement for dichloromethane in extraction and crystallization operations [8] [9]. The substitution involves modifying work-up procedures to utilize ethyl acetate for organic extractions, followed by aqueous washing with 1 M hydrochloric acid rather than concentrated mineral acids [8].

This solvent substitution reduces environmental impact while maintaining extraction efficiency. Ethyl acetate demonstrates favorable environmental profiles including low toxicity, reduced carcinogenic potential, and enhanced biodegradability compared to chlorinated solvents [8]. Process modifications incorporating ethyl acetate have demonstrated waste reduction of 92 kg per kg of product compared to traditional methodologies [8].

Alternative Brominating Agents (N-Bromosuccinimide)

N-Bromosuccinimide (NBS) represents a safer alternative to liquid bromine for α-bromination reactions, offering improved handling characteristics and reduced environmental impact [8] [13].

NBS Reaction Methodology

The NBS bromination protocol involves dissolving m-chloropropiophenone (0.5 g, 2.95 mmol) and N-bromosuccinimide (1.23 g, 6.93 mmol, 2.35 equivalents) in ethyl acetate (5 mL) with ammonium acetate catalyst (0.024 g, 0.295 mmol) [8] [13]. The reaction mixture requires heating to reflux until the characteristic red bromine color disappears, typically requiring approximately 70 minutes [8].

This methodology achieves greater than 97% conversion of starting material to the desired α-bromoketone product [8]. The extended reaction time compared to liquid bromine represents a trade-off for improved safety and handling characteristics [13].

Mechanistic Aspects

NBS functions through an N-Br bond dissociation mechanism, generating bromine radicals that abstract α-hydrogen atoms adjacent to the carbonyl group [14]. The resulting carbon radical subsequently reacts with additional NBS molecules to form the α-bromoketone product [14]. Ammonium acetate serves as a mild acid catalyst, facilitating enolate formation and enhancing reaction rates [13].

The solid nature of NBS eliminates vapor pressure concerns associated with liquid bromine, significantly reducing exposure risks during reagent handling and measurement [14]. Spent NBS generates succinimide as a byproduct, which exhibits minimal environmental impact compared to halogenated waste streams [13].

Waste Reduction Strategies and E-Factor Analysis

Quantitative assessment of environmental impact through green chemistry metrics provides essential guidance for process optimization and regulatory compliance [15] [16].

E-Factor Calculations

The Environmental Factor (E-Factor) represents the most widely adopted metric for pharmaceutical process assessment, defined as kilograms of waste generated per kilogram of product manufactured [15] [16]. Traditional bupropion synthesis methodologies demonstrate E-Factors of approximately 138, significantly exceeding pharmaceutical industry averages of 25-100 [8] [15].

Implementation of green chemistry modifications reduces E-Factors to approximately 46, representing a 67% reduction in waste generation [8]. This improvement primarily results from solvent substitution, alternative brominating agents, and modified work-up procedures [8].

Process Mass Intensity Analysis

Process Mass Intensity (PMI) provides complementary assessment by measuring total input materials per kilogram of product, with the relationship E-Factor = PMI - 1 [15] [16]. Traditional bupropion synthesis demonstrates PMI values of 139, while green modifications achieve PMI values of 47 [8].

The substantial PMI reduction stems from multiple factors: elimination of toxic solvent recovery requirements, reduced reagent stoichiometry, and simplified purification procedures [8]. Solvent contributions to PMI decrease by 76 kg per kg of product, although reagent inputs increase by 5.5 kg per kg due to dilute acid utilization [8].

Atom Economy Considerations

Atom economy calculations for bupropion synthesis reveal inherently low efficiency due to the formation of hydrogen chloride and tert-butylammonium bromide byproducts [8] [16]. Traditional processes achieve approximately 4% atom economy, improving to 12% through green chemistry modifications [8].

The limited atom economy improvement reflects the fundamental stoichiometry of the synthetic route rather than process modifications [16]. Future developments may require alternative synthetic strategies to achieve substantial atom economy enhancements [8].

Flow Chemistry Approaches

Continuous Flow Reaction Parameters

Flow chemistry technologies offer transformative approaches to pharmaceutical synthesis through enhanced safety, efficiency, and environmental performance [17] [18] [19].

Second Generation Flow Processes

Stand-alone flow bromination utilizes polymer-supported pyridinium tribromide packed-bed reactors operating at 60°C with 25-minute residence times [1] [17]. The system employs 1.0 M m-chloropropiophenone solutions in acetonitrile, achieving 98% conversion and 81% isolated yields [1].

Flow rates of 0.71 mL/min enable processing of 12 mL stock solutions, corresponding to approximately 15 mmol of starting material [1]. The packed-bed reactor contains 9.0 g of polymer-bound pyridinium tribromide (2 mmol Br2/g loading), providing 1.5 equivalents of brominating capacity [1].

Third Generation Telescoped Systems

Continuous flow telescoping integrates bromination and nucleophilic substitution operations, eliminating intermediate isolation and purification steps [1] [17]. The telescoped system combines bromination reactor output directly with tert-butylamine solutions (3.0 M in 70% acetonitrile:DMSO) at elevated temperatures [1].

Nucleophilic substitution proceeds in PTFE coil reactors maintained at 90°C with 20-minute residence times [1]. Flow rate optimization at 0.63 mL/min balances throughput requirements with conversion efficiency, achieving 77% yields in telescoped operations [1].

Fourth Generation Staggered Processes

Advanced staggered flow implementations incorporate in-line liquid-liquid extractions and membrane separations [1] [17]. The staggered approach utilizes rotary evaporators for continuous organic/aqueous phase separation, followed by Zaiput membrane separators for enhanced phase discrimination [1].

This methodology achieves 69% overall yields while integrating all synthetic and purification operations into a continuous manufacturing platform [1]. The staggered approach demonstrates substantial improvements in process mass intensity and environmental impact compared to traditional batch operations [1].

Microreactor Technology Applications

Microreactor technologies enable precise control of reaction parameters while minimizing material inventories and enhancing safety profiles [19] [20].

Automated Optimization Systems

Recent developments in automated flow synthesis incorporate machine learning algorithms for real-time parameter optimization [19]. These systems manipulate temperature (30-90°C), residence time (5-30 minutes), and stoichiometry (0.95-3.0 equivalents) through feedback-controlled optimization algorithms [19].

Automated bupropion synthesis achieved 95% yield for bromination operations within 3 hours of optimization, followed by 80% yield for nucleophilic substitution within 4.5 hours [19]. The total optimization and synthesis cycle required less than four working days from initial concept to fully optimized telescoped process [19].

International Collaboration Platforms

Cloud-based control systems enable global collaboration in synthetic development, allowing researchers to remotely initiate and monitor optimization reactions [19]. Proof-of-concept demonstrations involved US-based researchers controlling UK laboratory equipment through Japanese servers, achieving optimized bupropion synthesis at 2.88 g/h production rates [19].

These collaborative platforms accelerate synthetic development while maximizing equipment utilization across geographical boundaries [19]. The approach demonstrates potential for distributed pharmaceutical manufacturing and enhanced research collaboration [19].

Industrial Scale-up Considerations

Industrial implementation of bupropion synthesis requires comprehensive evaluation of manufacturing economics, regulatory compliance, and environmental sustainability [5] [21].

Manufacturing Process Validation

Commercial bupropion hydrochloride manufacturing follows two primary synthetic steps followed by salt formation and purification [5]. Process validation requires demonstration of consistent quality across three commercial-scale batches with appropriate process parameter controls [5].

Critical process parameters include bromination temperature control, residence time management, and crystallization conditions [5]. Validation studies must demonstrate that process variations within established ranges do not adversely affect product quality or yield [5].

Regulatory Compliance Framework

Active Substance Master File (ASMF) procedures enable protection of proprietary manufacturing information while ensuring regulatory compliance [5]. The ASMF approach allows marketing authorization holders to take full responsibility for medicinal products while protecting manufacturer intellectual property [5].

Manufacturing processes must demonstrate absence of Class I solvents and heavy metal catalysts [5]. Acceptable specifications for starting materials, solvents, and reagents require establishment through comprehensive analytical characterization [5].

Quality Control Implementation

Product specifications include appearance, identity confirmation through infrared spectroscopy, average tablet mass, uniformity of dosage units, assay, impurities, dissolution, ethanol content, and microbial contamination [5]. These specifications ensure consistent pharmaceutical quality and patient safety [5].

Extended-release formulations require additional coating process validation, with coating steps considered critical for product performance [5]. Modified-release products necessitate non-standard manufacturing processes with enhanced process monitoring requirements [5].

Synthesis of Structural Analogues

Structural modifications of bupropion provide opportunities for enhanced pharmacological profiles and reduced side effects [22] [23] [24].

Phenyl Ring Modifications

Substitution patterns on the aromatic ring significantly influence biological activity and synthetic accessibility [22] [23]. The 3-methoxy analogue requires 2-bromo-3'-methoxypropiophenone as starting material, prepared through bromination of 3'-methoxypropiophenone [22].

Nucleophilic substitution with tert-butylamine in acetonitrile proceeds at room temperature for 10 hours, yielding the desired product in 39% yield as the fumarate salt [22]. The methoxy substituent provides electron-donating effects that enhance nucleophilic reactivity while potentially modifying dopamine and norepinephrine uptake inhibition [22].

The 3-nitro analogue demonstrates reduced biological activity due to strong electron-withdrawing effects [22]. Synthesis requires elevated temperatures (40°C) for nucleophilic substitution, achieving 73% yield as the fumarate salt [22]. The nitro group significantly alters electronic properties and metabolic stability [22].

Amine Modifications

Replacement of the tert-butyl group with alternative substituents provides access to analogues with modified selectivity profiles [22] [23]. The N-cyclopropyl analogue demonstrates enhanced dopamine uptake inhibition with reduced serotonin and norepinephrine effects [23].

Synthesis of N-cyclopropyl analogues follows identical bromination procedures, followed by nucleophilic substitution with cyclopropylamine [22] [23]. The smaller cyclopropyl group reduces steric hindrance while maintaining metabolic stability [23].

N-Methyl analogues exhibit increased reactivity due to reduced steric hindrance but demonstrate altered receptor selectivity profiles [22]. These compounds serve as research tools for investigating structure-activity relationships and potential therapeutic applications [23].

Biological Activity Correlations

Structure-activity relationship studies reveal that 3,4-dichloro substituted analogues with extended alkyl chains demonstrate approximately 3-fold higher potency at α3β4-nicotinic acetylcholine receptors compared to bupropion [22]. These compounds also exhibit enhanced dopamine and norepinephrine uptake inhibition [22].

The 2-(N-cyclopropylamino)-3-chloropropiophenone analogue demonstrates optimal in vitro efficacy and in vivo pharmacological profiles for treating cocaine, methamphetamine, and nicotine addiction [23]. This compound represents a promising therapeutic candidate for substance abuse treatment [23].

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 52 of 106 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 54 of 106 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of obesity

Pharmacology

MeSH Pharmacological Classification

ATC Code

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Other CAS

31677-93-7

34841-36-6

Wikipedia

FDA Medication Guides

Bupropion Hydrochloride

TABLET, EXTENDED RELEASE;ORAL

ALMATICA

12/10/2019

Wellbutrin

TABLET;ORAL

GLAXOSMITHKLINE

10/20/2020

Wellbutrin SR

Wellbutrin XL

BAUSCH

03/04/2022

Zyban

03/09/2021

Use Classification

Dates

[Combinations of pharmacological treatments in smoking cessation. A systematic review]

M Underner, J Perriot, G Peiffer, A-M Ruppert, I de Chazeron, N JaafariPMID: 34215484 DOI: 10.1016/j.rmr.2021.05.012

Abstract

The effectiveness of the three validated smoking cessation medications, nicotine replacement therapy, varenicline and bupropion, may be insufficient, in hard-core smokers.This systematic review investigates the efficacy of combinations of different medications in smoking abstinence and their tolerability.

Three randomized controlled trials (RCTs) compared the combined medications with varenicline and nicotine patches vs. varenicline; two found an increase in abstinence rates with the combined medications. In one study, the beneficial effect was only observed in heavy smokers. The four RCTs comparing the combined medications with varenicline and bupropion (vs. varenicline) demonstrated an increase in abstinence rates with the combined medications, most often in heavy smokers who are very dependent on tobacco. The results of the three RCTs comparing the combined medications with bupropion and nicotine replacement therapy vs. varenicline were discordant. Three studies included other molecules (mecamylamine, selegiline, sertraline, buspirone). Combined medications were well tolerated.

Combination treatments can achieve higher smoking abstinence rates than monotherapies, especially in smokers who have failed to quit (Hard-core smokers). Treatment with a combination of varenicline and nicotine replacement therapy is a therapeutic option in smoking cessation.

Interventions for Tobacco Smoking Cessation in Adults, Including Pregnant Persons

Tina Fan, Grace LeePMID: 34128619 DOI:

Abstract

Frequently Reported Adverse Events With Smoking Cessation Medications: Post Hoc Analysis of a Randomized Trial

Jon Ebbert, Carlos Jimenez-Ruiz, Michael P Dutro, Matt Fisher, Jing Li, J Taylor HaysPMID: 34112520 DOI: 10.1016/j.mayocp.2020.10.046

Abstract

To compare the incidence, severity, and clinical course of frequently reported adverse events (AEs) after treatment with smoking cessation pharmacotherapies.This was a multinational, multicenter, post hoc analysis of frequently reported treatment-emergent AEs from a large, phase 4, double-blind, randomized, triple-dummy, placebo-controlled trial (EAGLES), conducted between November 30, 2011, and January 13, 2015, that included smokers with and without psychiatric disorders (N=8144). Treatments were varenicline 1 mg twice daily, bupropion sustained-release 150 mg twice daily, and nicotine patch 21 mg once daily with tapering (12-week treatment, 12-week nontreatment follow-up), with incidence, time to onset, and duration of frequently reported AEs (≥5% of participants in any treatment group) measured. Risk differences for AEs for varenicline and bupropion vs nicotine patch were compared.

Across frequently reported AEs, nausea, insomnia, abnormal dreams, anxiety, irritability, dry mouth, fatigue, and application site pruritus differed significantly in active treatment vs placebo groups. Risk differences were as follows: for nausea with varenicline vs nicotine patch, 15.50% (95% CI, 13.20% to 17.80%); for insomnia with bupropion vs nicotine patch, 2.58% (CI, 0.65% to 4.51%); and for abnormal dreams with varenicline and bupropion vs nicotine patch, -2.49% (CI, -4.35% to -0.64%) and -5.60% (CI, -7.27% to -3.93%), respectively. Frequently reported AEs of severe intensity and treatment discontinuation were experienced by less than 1.5% and less than 3% of participants across all groups, respectively.

Active treatments were well tolerated with comparable AE profiles. Most AEs are not clinically important, and prescribers can reassure patients that those experienced will be manageable.

Clinicaltrials.gov Identifier:

.

Psychiatric Safety and Weight Loss Efficacy of Naltrexone/bupropion as Add-on to Antidepressant Therapy in Patients with Obesity or Overweight

Roger S McIntyre, Emilia Paron, Melonie Burrows, Jessica Blavignac, Errol Gould, Fernando Camacho, Maxime BarakatPMID: 33989969 DOI: 10.1016/j.jad.2021.04.017

Abstract

There is significant association between obesity and depression. Naltrexone/Bupropion (NB) is indicated for treatment of overweight and obesity (BMI ≥27 kg/mwith a comorbidity or ≥30 kg/m

). This post-hoc analysis examines safety and efficacy of NB and placebo among individuals with overweight or obesity who were also taking antidepressant therapy during the LIGHT trial (N=8910). Subjects were divided into four subgroups: NB + antidepressants (n=1150), NB without antidepressants (n=3300), placebo + antidepressants (n=1127) and placebo without antidepressants (n=3317). Among subjects taking NB, the combined incidence of serious adverse events (AEs) and AEs leading to treatment discontinuation was not significantly different between those on antidepressants and those who were not. The key weight-loss efficacy analyses were performed on NB or placebo-treated subjects who remained on study therapy through 104 weeks and who did or did not have documented antidepressant use at each of the baseline, week 52 and week 104 visits (Completers: N=1811; 47.0% female, 86.9% white, mean age of 61 years, mean baseline BMI 37.4 kg/m

). The mean adjusted weight change in subjects taking antidepressants was numerically, but not significantly greater for NB vs. placebo (-6.3% vs. -4.3%). For those subjects not on antidepressants, weight loss was significantly greater for NB vs. PL (-6.8% vs. -3.6%). NB is generally well tolerated in patients with overweight or obesity who are on antidepressants and is effective in promoting weight loss regardless of antidepressant use. These results show that for patients on antidepressant therapy, NB may be an effective option for obesity management.

Clinical effects of intravenous bupropion misuse reported to a regional poison center

Daniel J McCabe, Eric McGillis, Benjamin A WillenbringPMID: 33794474 DOI: 10.1016/j.ajem.2021.03.061

Abstract

Bupropion is an antidepressant medication with expanding indications including smoking cessation, weight loss, attention-deficit/hyperactivity disorder, seasonal affective disorder, and amphetamine dependence. Despite its increasing popularity among providers, it has a well-known narrow therapeutic window which can lead to delayed onset of symptoms with extended-release formulations and devastating consequences in overdose. We have noticed some patients misusing bupropion via intravenous use and had difficulty guiding decisions regarding clinical monitoring in these patients. As this route entirely changes the kinetics of bupropion, this has caused concern within our group. We reviewed all the cases of intravenous bupropion use reported to a single poison center without any other coingestants. The majority (66.7%) of patients had moderate effects and one patient had a seizure. No deaths were reported. All patients were symptomatic by the time of initial call to the poison center if they had any reported symptoms due to bupropion. This case series describes the clinical effects reported, and the timing of these effects, after intravenous bupropion use.Acute dystonia following epileptic seizure after bupropion intoxication

Faruk Kurhan, Gülsüm Zuhal Kamış, Emine Füsun Akyüz ÇimPMID: 33745040 DOI: 10.1007/s10072-021-05139-9

Abstract

Bupropion is an effective treatment for major depressive disorder and smoking cessation. In this paper, we present a case report about dystonia in the head and the neck after epileptic seizures due to 4200 mg of extended-release bupropion intake, and we aim to take attention to the rare neuropsychiatric side effects that may occur after the use of high doses of bupropion.Bupropion for postpartum smoking relapse: A remote protocol for a two-arm, double-blind, placebo-controlled randomized clinical trial

Sharon Allen, Janet Thomas, Katherine Harrison, Rebecca L Emery, Ashley Petersen, Jonathan P Winickoff, Sandra JapuntichPMID: 33706003 DOI: 10.1016/j.cct.2021.106352

Abstract

Cigarette smoking among postpartum women remains a significant public health problem despite known health risks to women and their newborns. It is estimated that over 50% of women quit smoking during pregnancy but 90% relapse by one year. Safe and effective postpartum relapse prevention strategies are urgently needed. In an attempt to address this deficit, we will investigate the efficacy of bupropion vs. placebo as a smoking relapse prevention aid in postpartum women. The objective of this paper is to detail an approach to investigate bupropion's efficacy for preventing postpartum smoking relapse among women who quit smoking during pregnancy. Specifically, we designed a two-arm, double-blind, placebo-controlled randomized trial testing the efficacy of bupropion vs. placebo as a relapse prevention tool. Mothers of healthy infants who quit smoking while pregnant will be stratified based on current or past history of major depressive disorder or persistent depressive disorder and randomized to receive either active (bupropion XL 300 mg/day) or placebo medication for 12 weeks. To respond to safety concerns associated with participant and staff exposure to COVID-19, we revised our original protocol and present procedures which allow our trial to be conducted entirely remotely. Primary and secondary outcomes will be assessed at weeks 12, 24, 36 and 52 post-randomization. The primary outcome is 7-day point prevalence abstinence at 24 weeks. Results of this work have the potential to positively impact women and their children by promoting lifelong cessation, eliminating secondhand smoke exposure, and modelling of abstinence to children.A 19-Year-Old Woman with a History of Depression and Fatal Cardiorespiratory Failure Following an Overdose of Prescribed Bupropion

Abha Rajendra Sathe, Anna Thiemann, Sara Toulouie, Edward DurantPMID: 34305134 DOI: 10.12659/AJCR.931783

Abstract

BACKGROUND Bupropion is a norepinephrine/dopamine-reuptake inhibitor (NDRI) that has been reported to increase the risk of suicide attempts in some patients. This report is of a case of a 19-year-old woman with a history of depression who suffered fatal cardiorespiratory failure following an overdose of prescribed bupropion. CASE REPORT A 19-year-old woman presented to the Emergency Department with an estimated bupropion overdose of 28.2 g and possible oxcarbazepine co-ingestion. This serum level was estimated based on the patient's history of medication reconciliation and number of pills remaining in the prescription bottle at presentation. The patient was unresponsive on arrival to the Emergency Department and was treated for intermittent seizures and shock. Despite aggressive medical interventions, her condition progressed to cardiogenic shock and eventually cardiac arrest, from which she could not be resuscitated. Several existing reports regarding bupropion overdose describe sinus tachycardia and seizures corrected by symptomatic treatment. This case may document the highest reported ingestion of bupropion recorded thus far in the literature and demonstrates the rapid onset of cardiac dysfunction and cardiogenic shock. CONCLUSIONS In the context of this case, we discuss the clinical manifestations of bupropion overdose and the rapid progression to cardiogenic shock. By examining the pathophysiology of overdose in an adolescent who consumed an extremely high dose of bupropion, we hope this information can be helpful to clinicians who are managing similarly challenging critical cases.Neuropsychiatric safety of varenicline in the general and COPD population with and without psychiatric disorders: a retrospective cohort study in a real-world setting

Yuanyuan Wang, Jens H Bos, Catharina C M Schuiling-Veninga, H Marike Boezen, Job F M van Boven, Bob Wilffert, Eelko HakPMID: 34035088 DOI: 10.1136/bmjopen-2020-042417

Abstract

To evaluate the real-world association between varenicline and neuropsychiatric adverse events (NPAEs) in general and chronic obstructive pulmonary disease (COPD) population with and without psychiatric disorders compared with nicotine replacement therapy (NRT) to strengthen the knowledge of varenicline safety.A retrospective cohort study.

Prescription database IADB.nl, the Netherlands.

New users of varenicline or NRT among general (≥18 years) and COPD (≥40 years) population. Psychiatric subcohort was defined as people prescribed psychotropic medications (≥2) within 6 months before the index date.

The incidence of NPAEs including depression, anxiety and insomnia, defined by new or naive prescriptions of related medications in IADB.nl within 24 weeks after the first treatment initiation of varenicline or NRT.

For the general population in non-psychiatric cohort, the incidence of total NPAEs in varenicline (4480) and NRT (1970) groups was 10.5% and 12.6%, respectively (adjusted OR (aOR) 0.85, 95% CI 0.72 to 1.00). For the general population in psychiatric cohort, the incidence of total NPAEs was much higher, 75.3% and 78.5% for varenicline (1427) and NRT (1200) groups, respectively (aOR 0.82, 95% CI 0.68 to 0.99). For the COPD population (1598), there were no differences in the incidence of NPAEs between comparison groups in both the psychiatric cohort (aOR 0.97, 95% CI 0.66 to 1.44) and non-psychiatric cohort (aOR 0.81, 95% CI 0.54 to 1.20). Results from subgroup or sensitivity analyses also did not reveal increased risks of NPAEs but showed decreased risk of some subgroup NPAEs associated with varenicline.

In contrast to the concerns of a possible increased risk of NPAEs among varenicline users, we found a relative decreased risk of total NPAEs in varenicline users of the general population in psychiatric or non-psychiatric cohorts compared with NRT and no difference for NPAEs between varenicline and NRT users in smaller population with COPD.

Efficacy of dextromethorphan for the treatment of depression: a systematic review of preclinical and clinical trials

Amna Majeed, Jiaqi Xiong, Kayla M Teopiz, Jason Ng, Roger Ho, Joshua D Rosenblat, Lee Phan, Bing Cao, Roger S McIntyrePMID: 33682569 DOI: 10.1080/14728214.2021.1898588

Abstract

The large percentage of adults with major depressive disorder (MDD) insufficiently responding and/or tolerating conventional monoamine-based antidepressants invites the need for mechanistically novel treatments. Convergent evidence implicates glutamatergic signaling as a potential therapeutic target in MDD.The synthesis herein of preclinical and clinical studies indicates that dextromethorphan (DXM) is well tolerated and exhibits clinically significant antidepressant effects; DXM combined with bupropion has demonstrated replicated and relatively rapid onset efficacy in adults with MDD. DXM efficacy has been preliminarily reported in adults with bipolar depression. The combination of DXM and bupropion represents a pharmacokinetic and pharmacodynamic synergy which may account for the rapidity of action in MDD.

The combination of DXM and bupropion is a safe, well tolerated and efficacious treatment option in adults with MDD. Priority questions are whether DXM/bupropion is uniquely effective across discrete domains of psychopathology (e.g. anhedonia, reward processing, general cognitive systems) and/or whether it is able to significantly improve patient-reported outcomes (e.g. quality of life, psychosocial functioning). The availability of ketamine/esketamine and DXM/bupropion instantiates the relevance of glutamate as a treatment target in MDD. Studies in bipolar depression with DXM/bupropion are warranted as well as in MDD with suicidality.